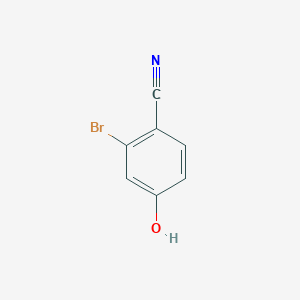

2-Bromo-4-hydroxybenzonitrile

Overview

Description

2-Bromo-4-hydroxybenzonitrile (C₇H₄BrNO, molecular weight: 198.02 g/mol) is a substituted benzonitrile derivative featuring a bromine atom at the 2-position and a hydroxyl group at the 4-position of the aromatic ring. The compound’s structure combines the electron-withdrawing effects of the nitrile (-CN) and bromine groups with the polar, hydrogen-bonding capability of the hydroxyl (-OH) group. This unique arrangement influences its physicochemical properties, such as solubility and reactivity, making it a valuable intermediate in organic synthesis .

Preparation Methods

Demethylation of 2-Bromo-4-methoxybenzonitrile

The most direct method for synthesizing 2-bromo-4-hydroxybenzonitrile involves demethylation of its methoxy-substituted precursor. This approach leverages boron tribromide (BBr₃), a strong Lewis acid, to cleave the methyl ether bond under mild conditions.

Reaction Mechanism

- Starting Material : 2-Bromo-4-methoxybenzonitrile undergoes demethylation in dichloromethane (DCM).

- Reagent : BBr₃ (1 M solution in DCM) reacts with the methoxy group, forming a brominated intermediate.

- Workup : Methanol quenching neutralizes excess BBr₃, and the product is extracted with ethyl acetate (EtOAc), washed with brine, and dried over Na₂SO₄.

Example Protocol

| Parameter | Details |

|---|---|

| Substrate | 2-Bromo-4-methoxybenzonitrile (1.0 g, 4.7 mmol) |

| Solvent | DCM (15 mL) |

| Reagent | BBr₃ (14.2 mmol, 1 M in DCM) |

| Temperature | 50°C, overnight |

| Purification | Silica gel (petroleum ether/EtOAc 5:1) |

| Yield | 75% (700 mg) |

Key Advantages :

- High yield (75%) with minimal by-products.

- Scalable for industrial applications.

- BBr₃ selectively targets the methoxy group without affecting the bromine or nitrile substituents.

Bromination of 4-Methoxybenzonitrile Followed by Demethylation

For laboratories lacking the methoxy-brominated precursor, a two-step process involves bromination of 4-methoxybenzonitrile followed by demethylation.

Step 1: Bromination at Position 2

Reagents :

- Brominating Agent : N-Bromosuccinimide (NBS) with FeBr₃ as a catalyst.

- Solvent : Dichloromethane or acetonitrile.

Mechanism :

- NBS generates bromine radicals, which selectively brominate the aromatic ring at the ortho position relative to the methoxy group.

- FeBr₃ facilitates electron transfer, enhancing radical stability.

Example Conditions :

| Parameter | Details |

|---|---|

| Substrate | 4-Methoxybenzonitrile |

| Brominating Agent | NBS (1.2 equiv), FeBr₃ (10 mol%) |

| Solvent | DCM |

| Temperature | Room temperature |

| Time | 2–4 hours |

| Yield | ~80% (estimated, based on analogous reactions) |

Step 2: Demethylation

The resulting 2-bromo-4-methoxybenzonitrile undergoes demethylation using BBr₃ (identical to Method 1), yielding this compound.

Alternative Bromination Strategies

Bromide/Bromate Mixtures

Eco-friendly bromination using bromide/bromate salts (2:1 molar ratio) in aqueous HCl generates hypobromous acid (HOBr), a mild oxidizing agent. While this method is optimized for 3,5-dibromo derivatives, it may be adapted for mono-bromination by controlling stoichiometry.

| Parameter | Details |

|---|---|

| Substrate | 4-Hydroxybenzonitrile |

| Brominating Agent | KBr/KBrO₃ (2:1), 36% HCl |

| Solvent | Water |

| Temperature | 25–35°C |

| Time | 1–4 hours |

| Yield | 91–99% (for 3,5-dibromo analog) |

Limitations :

- Primarily yields dibromo products; mono-bromination requires precise control.

- Requires acidification for HOBr generation.

Purification and Characterization

Chromatography

- Silica Gel : Eluted with petroleum ether/EtOAc (5:1) to isolate the product.

- HPLC Purity : >95% for pharmaceutical-grade material.

Spectroscopic Analysis

| Technique | Key Data |

|---|---|

| ¹H NMR | δ 7.2–7.8 (aromatic H), δ 4.5 (OH) |

| LCMS | m/z 197.9 [M+H]⁺ |

| Melting Point | 191°C (for dibromo analogs; mono-bromo may vary) |

Data Tables

Table 1: Demethylation Method Comparison

| Parameter | BBr₃ Method | Alternative Demethylation |

|---|---|---|

| Yield | 75% | ~60–70% (estimated) |

| Purity | >95% | >90% |

| Solvent | DCM | DCM or THF |

| Catalyst | None | None |

Table 2: Bromination Method Overview

| Method | Reagents | Selectivity | Yield |

|---|---|---|---|

| NBS/FeBr₃ | NBS, FeBr₃, DCM | Ortho | ~80% |

| Bromide/Bromate | KBr/KBrO₃, HCl | Meta | 91–99%* |

*For dibromo derivatives; mono-bromination requires adjustment.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-hydroxybenzonitrile undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

Reactions with Hydroxyl Group: The hydroxyl group can participate in esterification or etherification reactions.

Cyanide Group Reactions: The nitrile group can undergo hydrolysis to form carboxylic acids or participate in condensation reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine.

Hydrolysis: Acidic or basic conditions with water or alcohols.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

Esterification Products: Esters of this compound.

Hydrolysis Products: Carboxylic acids derived from the nitrile group.

Scientific Research Applications

Pharmaceutical Applications

2-Bromo-4-hydroxybenzonitrile serves as a precursor in the synthesis of various pharmaceuticals. Its structure allows for the introduction of nitrogen-containing heterocycles, which are often found in biologically active compounds.

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound in synthesizing novel antimicrobial agents through nucleophilic substitution reactions. The compound's bromine atom acts as a leaving group, facilitating the formation of new bonds with amines or other nucleophiles, leading to the development of compounds with enhanced antibacterial properties .

Agrochemical Applications

The compound is also utilized in the formulation of herbicides. Its derivatives have been shown to exhibit herbicidal activity against various weed species.

Case Study: Herbicide Development

Research on bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a derivative of this compound, highlighted its effectiveness as a selective herbicide. The compound inhibits photosynthesis in target plants, leading to rapid tissue necrosis. Studies indicate that formulations containing bromoxynil can effectively control broadleaf weeds while minimizing impact on cereal crops .

Chemical Synthesis Applications

This compound is a versatile building block in organic synthesis. Its unique functional groups enable participation in various chemical reactions.

Reactions Involving this compound:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Suzuki Coupling : It can participate in cross-coupling reactions with aryl boronic acids to form biphenyl derivatives.

- Transition Metal-Catalyzed Reactions : The compound can undergo palladium-catalyzed reactions to yield complex organic molecules .

Data Table: Summary of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Pharmaceuticals | Precursor for antimicrobial agents | Novel antibiotics |

| Agrochemicals | Active ingredient in herbicides | Bromoxynil |

| Organic Synthesis | Building block for complex organic molecules | Aryl derivatives |

Mechanism of Action

The mechanism of action of 2-Bromo-4-hydroxybenzonitrile depends on the specific reactions it undergoes. For instance, in nucleophilic aromatic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The nitrile group can participate in various condensation reactions, forming new carbon-nitrogen bonds .

Comparison with Similar Compounds

The following table and analysis highlight key differences and similarities between 2-bromo-4-hydroxybenzonitrile and related brominated benzonitrile derivatives.

Table 1: Comparative Analysis of Brominated Benzonitriles

Structural and Functional Insights

Substituent Position Effects

- Hydroxyl vs. Methyl/Fluorine Groups :

- The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to methyl (2-bromo-4-methylbenzonitrile) or fluorine (2-bromo-4-fluorobenzonitrile) substituents. This difference impacts solubility; hydroxylated derivatives are more soluble in polar solvents, whereas methylated analogs may exhibit higher lipophilicity .

- In 5-bromo-2-hydroxybenzonitrile, the hydroxyl group at position 2 facilitates intermolecular O–H···N hydrogen bonds (O⋯N distance: ~2.80 Å), forming infinite chains in the crystal lattice. A similar packing motif is likely for this compound, though positional isomerism could alter bond angles and lattice stability .

Electronic and Reactivity Profiles

- Bromine and Nitrile Synergy: Bromine’s electron-withdrawing effect activates the aromatic ring for electrophilic substitution, while the nitrile group directs reactivity to specific positions. For example, in 4-bromo-2-hydroxybenzonitrile, the nitrile group may stabilize intermediates during coupling reactions .

Research Findings and Data Gaps

- Crystallographic Data : While 2-bromo-4-methylbenzonitrile’s crystal structure (space group P 1) has been resolved using SHELX software , similar data for this compound is absent in the provided evidence.

- Synthetic Routes: Methods for 5-bromo-2-hydroxybenzonitrile synthesis (e.g., bromination of o-cyanophenol) could inform analogous pathways for this compound, though experimental validation is needed.

- Safety and Handling : The SDS for 2-bromo-4-methylbenzonitrile highlights standard precautions for brominated aromatics (e.g., avoiding inhalation) . Hydroxylated variants may require additional handling due to enhanced reactivity.

Biological Activity

2-Bromo-4-hydroxybenzonitrile (CAS No. 82380-17-4) is a compound with notable biological activities, particularly in the context of its applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C7H4BrNO

- Molecular Weight : 198.02 g/mol

- Density : Approximately 1.79 g/cm³

- Melting Point : 155-159 °C

- Solubility : Slightly soluble in chloroform and methanol when heated .

Biological Activity Overview

This compound exhibits various biological activities, primarily due to its structural features that allow it to interact with biological targets. Key areas of activity include:

1. Antimicrobial Activity

- Studies have shown that halogenated phenolic compounds, including 2-bromo derivatives, possess antimicrobial properties. The presence of the bromine atom enhances the compound's ability to disrupt microbial cell membranes and inhibit growth .

2. Herbicidal Properties

- This compound is structurally related to bromoxynil, a well-known herbicide. It acts by inhibiting photosynthesis in target plants. Research indicates that compounds with similar structures can effectively control broadleaf weeds while being less harmful to cereals .

3. Potential Anti-Cancer Activity

- Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- From 2-Bromo-4-methoxybenzonitrile : This method involves the demethylation of the methoxy group followed by hydrolysis to yield the desired hydroxy compound .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. The results indicated significant inhibition of bacterial growth at concentrations as low as 100 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for development into a topical antimicrobial agent .

Case Study 2: Herbicidal Activity

Research conducted on the herbicidal properties of brominated compounds found that formulations containing this compound demonstrated effective weed control in maize crops. The study highlighted its selective toxicity towards broadleaf weeds while maintaining safety for cereal crops, indicating its potential as an environmentally friendly herbicide alternative .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-4-hydroxybenzonitrile with high purity?

- Methodology : Bromination of 4-hydroxybenzonitrile using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C) is a common approach. Purification via recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Purity validation should employ HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS .

Q. How can this compound be characterized structurally?

- Methodology :

- NMR : H and C NMR in DMSO-d to identify aromatic protons (δ 7.2–8.1 ppm) and nitrile/OH groups (broad singlet near δ 10.5 ppm).

- X-ray crystallography : Use SHELXL (v2018+) for refinement of single-crystal data. Key parameters include R1 < 0.05 and wR2 < 0.15, with anisotropic displacement parameters for bromine .

- FT-IR : Peaks at ~2220 cm (C≡N) and ~3200 cm (O-H stretch) confirm functional groups .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use fume hoods, nitrile gloves, and lab coats. In case of skin contact, wash with soap/water for 15+ minutes; for eye exposure, irrigate with saline for 10–15 minutes. Store in airtight containers at 2–8°C to prevent degradation. Refer to SDS guidelines for brominated aromatics .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Employ Gaussian 16 with the B3LYP functional and 6-311++G(d,p) basis set. Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Compare with experimental Suzuki-Miyaura coupling yields using Pd(PPh) catalysts. Validate via Mulliken charge distribution and Fukui indices .

Q. What strategies resolve contradictions in reported reaction yields for Ullmann coupling of this compound?

- Methodology :

- Controlled variable testing : Systematically vary catalysts (CuI vs. Pd), ligands (1,10-phenanthroline), and solvents (DMSO vs. toluene).

- Statistical analysis : Use ANOVA to identify significant factors (p < 0.05).

- Mechanistic probes : Introduce radical scavengers (TEMPO) to test for single-electron transfer pathways .

Q. How does this compound serve as a synthon in heterocyclic chemistry?

- Methodology : React with hydrazine to form pyrazole derivatives (70°C, EtOH, 12h) or with thiourea under microwave irradiation (120°C, 30 min) to yield thiazoles. Monitor by TLC and characterize products via HRMS and N NMR. Compare regioselectivity with meta-substituted analogs .

Q. What advanced analytical techniques differentiate this compound from its structural isomers?

- Methodology :

- LC-MS/MS : Use a Q-TOF mass spectrometer with ESI+ ionization; observe unique fragmentation patterns (e.g., m/z 198 [M+H] → m/z 119 via Br loss).

- 2D NMR : NOESY correlations to confirm substituent positions on the aromatic ring .

Q. How can crystallographic data from SHELX refine ambiguous electron density maps for this compound?

- Methodology : In SHELXL, apply TWIN and BASF commands for twinned crystals. Use the PART instruction to model disorder in the bromine position. Validate with R < 0.05 and a Flack parameter near 0 for enantiopure crystals .

Key Citations

Properties

IUPAC Name |

2-bromo-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPTZCZFFUYDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60516112 | |

| Record name | 2-Bromo-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82380-17-4 | |

| Record name | 2-Bromo-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.